

2-Hydroxyisonicotinonitrile synthesis and characterization

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Compound of Interest

Compound Name: **2-Hydroxyisonicotinonitrile**

Cat. No.: **B2441418**

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An In-depth Technical Guide to the Synthesis and Characterization of **2-Hydroxyisonicotinonitrile**

Introduction: A Versatile Heterocyclic Building Block

2-Hydroxyisonicotinonitrile, which exists in tautomeric equilibrium with its more stable form, 2-oxo-1H-pyridine-4-carbonitrile, is a significant heterocyclic compound in the field of medicinal chemistry and drug development. Its structure, featuring a pyridinone core appended with a nitrile group, provides multiple reactive sites for further chemical modification. This dual functionality makes it a valuable starting material and intermediate for the synthesis of a wide array of more complex molecules, including kinase inhibitors, antiviral agents, and other biologically active compounds.^[1] Understanding the robust synthesis and rigorous characterization of this molecule is fundamental for its effective application in research and development.

This guide provides a comprehensive overview of the synthetic strategies for **2-Hydroxyisonicotinonitrile**, detailed experimental protocols, and a thorough analysis of its characterization using modern spectroscopic and physical methods. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Strategic Synthesis of the Pyridinone Core

The preparation of **2-Hydroxyisonicotinonitrile** can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prevalent and reliable method involves the chemical transformation of a pre-existing pyridine ring.

Primary Synthetic Route: Rearrangement of 4-Cyanopyridine-N-oxide

A common and effective strategy for introducing a hydroxyl group at the C2 position of a pyridine ring is through the rearrangement of the corresponding N-oxide.^[2] This method leverages the activation of the pyridine ring by the N-oxide functionality.

Causality and Mechanism: The N-oxide group increases the electron deficiency of the pyridine ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack or rearrangement. When 4-cyanopyridine-N-oxide is treated with an activating agent like phosphorus oxychloride (POCl_3) or trifluoroacetic anhydride, an intermediate is formed which can then rearrange to introduce an oxygen functionality at the C2 position.^{[2][3]} Subsequent hydrolysis or workup yields the desired 2-pyridone product. This method is often favored for its regioselectivity and good yields.

Experimental Protocol: Synthesis from 4-Cyanopyridine-N-oxide

This section details a representative step-by-step methodology for the synthesis of **2-Hydroxyisonicotinonitrile**.

Objective: To synthesize **2-Hydroxyisonicotinonitrile** via the rearrangement of 4-cyanopyridine-N-oxide.

Materials & Reagents:

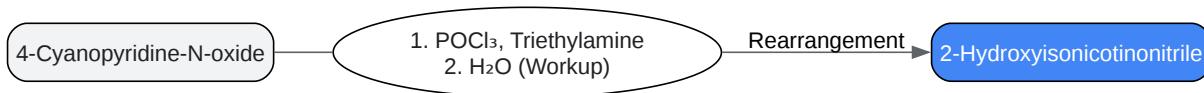
- 4-Cyanopyridine-N-oxide
- Phosphorus oxychloride (POCl_3)
- 1,2-Dichloroethane (or another suitable inert solvent)

- Triethylamine
- Water
- Sodium Bicarbonate (NaHCO_3) solution
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
- Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: In a 1000 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 4-cyanopyridine-N-oxide (120 g) and 1,2-dichloroethane (360 mL).^[3]
- Cooling: Cool the resulting slurry to a temperature of -2 to +2°C using an ice-salt bath.
- Reagent Addition: While maintaining the low temperature, add phosphorus oxychloride (183.6 g) to the mixture. Subsequently, add triethylamine (151.5 g) dropwise over a period of approximately 2 hours, ensuring the temperature does not exceed 5°C.^[3]
- Reaction: After the addition is complete, allow the mixture to stir at the same temperature for an additional 2 hours.
- Workup & Isolation:
 - Once the reaction is complete (monitored by TLC), carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents.
 - To the residue, cautiously add 240 mL of water while stirring in an ice bath to quench any remaining POCl_3 .
 - Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
 - The resulting precipitate is the crude product. Filter the solid, wash with cold water, and dry under vacuum.

- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield off-white to light yellow crystals of **2-Hydroxyisonicotinonitrile**.^[4]



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Caption: Synthetic pathway for **2-Hydroxyisonicotinonitrile**.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized **2-Hydroxyisonicotinonitrile**. A combination of spectroscopic and physical methods provides a self-validating system for analysis.

Physical Properties

A summary of the key physical and chemical properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ N ₂ O	[5]
Molecular Weight	120.11 g/mol	[5][6]
Appearance	Off-white to light yellow solid/powder	[4][6]
Melting Point	285-288 °C	[6]
CAS Number	94805-51-3	[6]

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

- ¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The aromatic protons of the pyridine ring typically appear in the downfield region. The proton attached to the nitrogen (or oxygen in the hydroxy tautomer) is often broad and its chemical shift can be concentration-dependent.[7]

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~11.5-12.5	br s	N-H (pyridone)
~7.5	d	H-6
~6.5	d	H-3
~6.3	dd	H-5

- ¹³C NMR: The carbon NMR provides information on the carbon skeleton.

Chemical Shift (δ , ppm)	Assignment
~163	C=O (C-2)
~142	C-6
~125	C-4
~118	C≡N
~110	C-5
~105	C-3

2. Infrared (IR) Spectroscopy

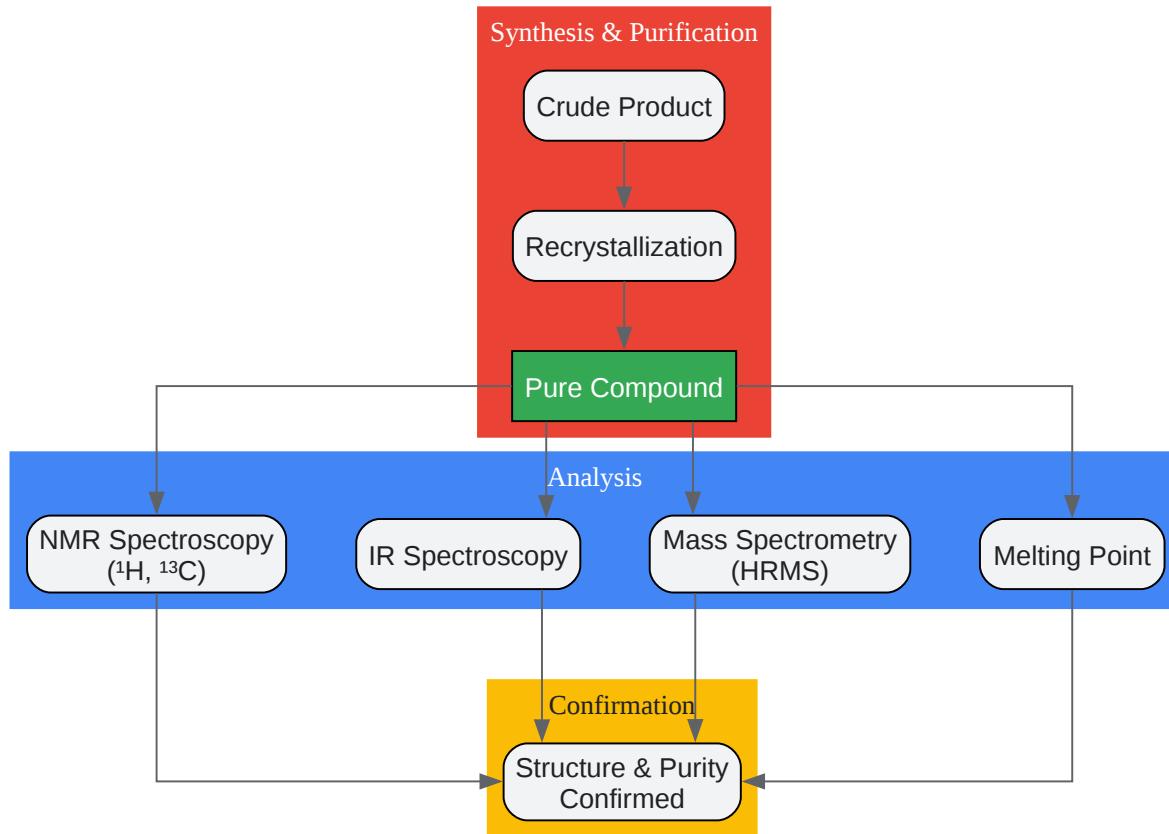
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[8]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3500 (broad)	Strong	O-H / N-H stretch
~3080	Medium	Aromatic C-H stretch
2220-2240	Sharp, Med.	C≡N (nitrile) stretch
1650-1680	Strong	C=O (pyridone carbonyl) stretch
1500-1600	Medium	C=C and C=N ring stretching vibrations

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.[\[9\]](#)

- Expected Molecular Ion (M⁺): m/z = 120.0324 (for C₆H₄N₂O).
- Fragmentation: The molecule may exhibit characteristic fragmentation patterns, such as the loss of CO or HCN, which can further support the structural assignment.

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Caption: Workflow for the characterization of **2-Hydroxyisonicotinonitrile**.

Conclusion

The synthesis and characterization of **2-Hydroxyisonicotinonitrile** are well-established processes crucial for its application in advanced chemical synthesis. The rearrangement of 4-cyanopyridine-N-oxide stands out as a reliable and efficient synthetic route. A multi-technique approach to characterization, combining NMR, IR, and mass spectrometry with physical property analysis, provides a robust and self-validating system to ensure the material's identity,

structure, and purity. This foundational knowledge is indispensable for researchers leveraging this versatile building block in the development of novel pharmaceuticals and functional materials.

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